1-Methyl-1-phenethylhydrazine is an organic compound with the molecular formula . It is a hydrazine derivative characterized by the presence of a methyl group and a phenethyl group attached to the nitrogen atoms of the hydrazine functional group. This compound belongs to a class of chemicals known for their biological activity, particularly in medicinal chemistry.
1-Methyl-1-phenethylhydrazine can be synthesized through various chemical reactions involving hydrazine and aromatic compounds. It is not commonly found in nature but can be derived from more readily available precursors in laboratory settings.
This compound is classified as a hydrazine derivative, which includes a wide range of compounds known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Hydrazines are often utilized due to their ability to form stable complexes with metals and their reactivity in various chemical transformations.
The synthesis of 1-methyl-1-phenethylhydrazine typically involves the reaction of phenethylamine with hydrazine or its derivatives. The following method outlines a common synthetic route:
The reaction mechanism generally involves nucleophilic attack by the hydrazine on the electrophilic carbon of the phenethylamine, leading to the formation of the hydrazone intermediate, which subsequently rearranges to yield 1-methyl-1-phenethylhydrazine.
The molecular structure of 1-methyl-1-phenethylhydrazine features two nitrogen atoms bonded to a carbon chain that includes a phenyl ring. The structural formula can be represented as follows:
1-Methyl-1-phenethylhydrazine can participate in various chemical reactions typical of hydrazines, including:
The reactivity of 1-methyl-1-phenethylhydrazine is influenced by its functional groups, allowing it to engage in electrophilic aromatic substitution and nucleophilic addition reactions.
The mechanism of action for compounds like 1-methyl-1-phenethylhydrazine often involves interaction with biological targets such as enzymes or receptors. In particular:
In studies involving similar compounds, inhibition constants (Ki) have been reported in the low micromolar range, indicating significant biological activity that may be relevant for therapeutic applications.
1-Methyl-1-phenethylhydrazine has potential applications in various fields:
The therapeutic application of hydrazine derivatives dates to the mid-20th century with the serendipitous discovery of the monoamine oxidase (MAO) inhibitory properties of iproniazid. This hydrazine-derived compound was initially developed as an antitubercular agent but was subsequently found to exhibit significant mood-elevating effects, leading to its repurposing as one of the first clinically effective antidepressants. The structural motif of hydrazine (R₁R₂N−NR₃R₄) proved particularly amenable to interactions with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme's active site, facilitating irreversible inhibition through covalent adduct formation [2] [7]. Following iproniazid's introduction, numerous structurally related hydrazine derivatives were synthesized and evaluated for their psychotropic properties. These compounds can be broadly categorized into three structural classes: (1) unsubstituted hydrazines (e.g., phenelzine), (2) methyl-substituted hydrazines (e.g., selegiline precursors), and (3) larger alkyl- or aryl-substituted variants. The structural evolution reflected ongoing efforts to enhance selectivity, reduce non-target interactions, and mitigate adverse effects while preserving therapeutic efficacy [2].
Table 1: Key Structural Features of Representative Hydrazine-Derived Psychotropic Agents
Compound | Core Structure | Enzyme Target | Therapeutic Application |
---|---|---|---|
Iproniazid | Hydrazine-isopropyl | MAO-A/MAO-B | First-generation antidepressant |
Phenelzine | Hydrazine-ethyl | MAO-A | Major depressive disorder |
1-Methyl-1-phenylhydrazine | Hydrazine-methyl-phenyl | Undetermined | Research compound |
Selegiline precursors | Hydrazine-propynyl | MAO-B | Parkinson's disease |
The development trajectory of hydrazine-based enzyme inhibitors reveals a consistent focus on optimizing the N-substituents to modulate biological activity. Early structure-activity relationship (SAR) studies demonstrated that increasing the steric bulk of alkyl substituents could enhance selectivity for MAO isoforms. For instance, substituting the terminal nitrogen with phenyl groups (as in 1-Methyl-1-phenylhydrazine) improved lipophilicity and membrane permeability, facilitating central nervous system access. These modifications directly influenced inhibitor potency and duration of action by altering electron distribution around the hydrazine bond and modifying the compound's reactivity toward the enzyme's nucleophilic residues [1] [3]. The phenethyl moiety present in 1-Methyl-1-phenethylhydrazine represents a strategic extension of this approach, incorporating structural elements of endogenous neurotransmitters. Phenethylamine derivatives are known to interact with monoaminergic systems, suggesting that the phenethyl substitution in hydrazine derivatives may confer enhanced targeting of neurotransmitter-regulating enzymes beyond MAO, such as those involved in dopamine and serotonin metabolism [4] [7].
1-Methyl-1-phenethylhydrazine (C₉H₁₄N₂) possesses a distinctive molecular architecture characterized by a chiral nitrogen center with methyl (CH₃-) and phenethyl (C₆H₅CH₂CH₂-) substituents. The compound exists as a liquid at room temperature with a density of 1.038 g/mL and a refractive index of n²⁰/D 1.583. Its boiling point occurs between 54-55°C at reduced pressure (0.3 mmHg), indicating moderate volatility. Spectroscopic characterization reveals key structural features, including the SMILES string CN(N)CCc1ccccc1 and InChIKey MWOODERJGVWYJE-UHFFFAOYSA-N, which provide unambiguous identifiers for structural searching and computational modeling [3]. These physicochemical properties suggest moderate lipophilicity compatible with blood-brain barrier penetration, a prerequisite for central nervous system activity.
The phenethyl moiety confers structural similarity to endogenous β-phenethylamine (β-PEA), a trace amine neuromodulator that regulates dopaminergic neurotransmission. β-PEA derivatives exhibit structure-dependent interactions with the dopamine transporter (DAT), with molecular elongation and aromatic substitutions enhancing binding affinity. Computational analyses indicate that compounds featuring a phenethyl group attached to a heteroatomic core (such as hydrazine) adopt conformations that facilitate interactions within the DAT binding pocket, particularly in regions formed by transmembrane helices 1, 3, and 6 [4]. Molecular docking studies suggest that 1-Methyl-1-phenethylhydrazine may engage with DAT through multiple interaction modes: (1) cation-π interactions between the phenyl ring and Phe76/Asp79 residues, (2) hydrophobic contacts involving the ethylene bridge and Ile148/Val152, and (3) hydrogen bonding potential via the hydrazine nitrogen with Ser149/Gly153. These interactions collectively resemble those observed with established DAT inhibitors but with distinct geometry due to the hydrazine core [4] [7].
Table 2: Structural Motifs and Their Pharmacological Implications in 1-Methyl-1-phenethylhydrazine
Structural Element | Potential Molecular Target | Theoretical Mechanism | Supporting Evidence |
---|---|---|---|
Hydrazine (-NH-NH-) | Monoamine oxidase | Covalent FAD adduct formation | Structural analogy to MAO inhibitors [2] |
Phenethyl group | Dopamine transporter | Competitive substrate inhibition | SAR of β-PEA derivatives [4] |
Methyl substitution | Metabolic enzymes (CYP450) | Altered oxidative metabolism | Metabolic studies of N-methylhydrazines [2] |
Asymmetric nitrogen | Chiral recognition sites | Enantioselective target engagement | Docking simulations of chiral amines [7] |
Beyond transporter interactions, the compound's hydrazine functionality suggests potential modulatory effects on adenosine receptor signaling—a key system implicated in depression, cognition, and neuroprotection. Adenosine receptors (particularly A₂A and A₁ subtypes) functionally interact with dopamine receptors, forming heteromeric complexes that influence neurotransmitter release and neuronal excitability. The structural flexibility of 1-Methyl-1-phenethylhydrazine may permit allosteric modulation of these receptor complexes, potentially altering adenosine-dopamine crosstalk in striatal and cortical regions [5]. Molecular modeling studies of analogous N-phenethyl compounds demonstrate enhanced binding to G protein-coupled receptors through extended interactions within the orthosteric binding pocket. Specifically, the phenethyl group enables deeper penetration into transmembrane domains and provides additional van der Waals contacts with hydrophobic residues. These structural features position 1-Methyl-1-phenethylhydrazine as a multifunctional modulator capable of simultaneously influencing monoamine neurotransmission and purinergic signaling pathways—a dual mechanism of potential relevance for neuropsychiatric disorders characterized by dopaminergic dysregulation [5] [7].
The integration of hydrazine and phenethyl pharmacophores creates a unique molecular entity with implications for drug design targeting treatment-resistant neuropsychiatric conditions. Contemporary approaches increasingly focus on multi-target ligands to address the complex pathophysiology of disorders such as depression, substance use disorders, and Parkinson's disease. 1-Methyl-1-phenethylhydrazine exemplifies this strategy through its predicted engagement with both enzymatic (MAO) and transporter (DAT) targets, potentially yielding synergistic effects on synaptic neurotransmitter availability [2] [4] [7].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: